Aluminium acetotartrate
Overview
Description
Aluminium acetotartrate is an organic compound that serves as an astringent and disinfectant. It is the aluminium salt of acetic acid and tartaric acid. This compound is known for its use in various medicinal and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium acetotartrate can be synthesized by reacting aluminium hydroxide with a mixture of acetic acid and tartaric acid. The reaction typically involves dissolving aluminium hydroxide in a solution of acetic acid and tartaric acid under controlled temperature and pH conditions. The resulting solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where aluminium hydroxide is continuously fed into a mixture of acetic acid and tartaric acid. The reaction is carefully monitored to maintain optimal conditions for the formation of the desired product. The final product is then purified and crystallized for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Aluminium acetotartrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different aluminium compounds.
Reduction: It can be reduced to form aluminium metal or other reduced aluminium species.
Substitution: It can participate in substitution reactions where the acetate or tartrate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aluminium oxide and other oxidized aluminium species.
Reduction: Aluminium metal and reduced aluminium compounds.
Substitution: New aluminium salts with different functional groups.
Scientific Research Applications
Aluminium acetotartrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies for its astringent and disinfectant properties.
Medicine: Utilized in topical formulations for treating skin conditions and as an antiseptic.
Industry: Applied in the production of certain industrial products and as a component in various formulations
Mechanism of Action
The mechanism of action of aluminium acetotartrate involves its ability to act as an astringent and disinfectant. It works by causing the contraction of body tissues, which helps to reduce inflammation and prevent infection. The compound interacts with proteins in the skin and mucous membranes, leading to the formation of a protective barrier that inhibits the growth of microorganisms .
Comparison with Similar Compounds
Aluminium Acetate: Similar in its astringent properties but differs in its chemical composition.
Aluminium Tartrate: Shares the tartaric acid component but lacks the acetate group.
Aluminium Hydroxide: Used in similar applications but has different chemical properties
Uniqueness: Aluminium acetotartrate is unique due to its combination of acetic acid and tartaric acid, which provides it with distinct chemical and physical properties. This combination allows it to be used in a variety of applications where other aluminium compounds may not be as effective .
Biological Activity
Aluminium acetotartrate, an organic compound formed from the reaction of aluminium hydroxide with acetic and tartaric acids, exhibits significant biological activity primarily due to its astringent and disinfectant properties. This article explores its biological effects, mechanisms of action, applications in medicine, and relevant research findings.
Overview of this compound
- Chemical Formula : CHAlO
- Molar Mass : 234.096 g·mol
- CAS Number : 15930-12-8
- Appearance : Colorless to yellowish crystals, soluble in water but insoluble in alcohol and ether .
This compound functions as an astringent by causing tissue contraction, which reduces inflammation and helps prevent infection. It interacts with proteins in skin and mucous membranes, forming a protective barrier that inhibits microbial growth .
Biological Applications
This compound is utilized in various medical applications:
- Topical Treatments : Employed in concentrations ranging from 0.5% to 2% as a nasal douche for respiratory affections, and 1% to 3% for skin conditions like frostbite and balanitis .
- Antiseptic Properties : Its disinfectant qualities make it effective in treating discharging skin diseases, providing a cooling and draining effect on inflamed tissues .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of a mixture containing 1% this compound and 20% propylene glycol against various microorganisms. The results indicated significant inhibition of growth for pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating its potential as an effective antimicrobial agent .
Table 1: Antimicrobial Efficacy of this compound Mixtures
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
C. albicans | >40% |
S. aureus | >40% |
S. epidermidis | >40% |
Streptococcus faecalis | >40% |
E. coli | 40% |
Case Studies
- Skin Application Study : In a clinical trial involving two volunteers, the this compound-propylene glycol solution was applied to the skin. A tenfold reduction in Candida albicans was observed, indicating its fungistatic properties rather than fungicidal effects. The solution effectively prevented microbial growth when applied before exposure to urine-soaked materials .
- Analytical Methods for Aluminium Measurement : Research has established methods for determining aluminium concentrations in biological materials using techniques such as graphite furnace atomic-emission spectrometry. This allows for precise monitoring of aluminium levels in blood and tissues, which is critical for understanding its biological impact .
Comparative Analysis with Similar Compounds
This compound is often compared with other aluminium compounds due to its unique properties:
Compound | Key Characteristics |
---|---|
Aluminium Acetate | Similar astringent properties but different composition |
Aluminium Tartrate | Shares tartaric acid but lacks acetate group |
Aluminium Hydroxide | Used in similar applications but with different chemical behavior |
Properties
IUPAC Name |
aluminum;(2R,3R)-2,3-dihydroxybutanedioate;acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.C2H4O2.Al/c5-1(3(7)8)2(6)4(9)10;1-2(3)4;/h1-2,5-6H,(H,7,8)(H,9,10);1H3,(H,3,4);/q;;+3/p-3/t1-,2-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVRYPWCDUCYPZ-OLXYHTOASA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C(C(C(=O)[O-])O)(C(=O)[O-])O.[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7AlO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15930-12-8 | |
Record name | Aluminum acetotartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15930-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aluminium acetotartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015930128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminium acetotartrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13789 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALUMINIUM ACETOTARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19MLB4EQ88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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